molecular formula C12H20 B050638 1-Ethyladamantane CAS No. 770-69-4

1-Ethyladamantane

Cat. No.: B050638
CAS No.: 770-69-4
M. Wt: 164.29 g/mol
InChI Key: LXTHCCWEYOKFSR-UHFFFAOYSA-N
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Description

1-Ethyladamantane, also known as this compound, is a useful research compound. Its molecular formula is C12H20 and its molecular weight is 164.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Synthesis from Adamantane: 1-Ethyladamantane can be synthesized from adamantane and ethylene over a solid acid catalyst, with silica-alumina found to catalyze this reaction effectively. The presence of hydrogen chloride enhances the catalytic activity (Honna, Ichikawa, & Iida, 1986).
    • Rearrangement into 1,3-Dimethyladamantane: During the synthesis, this compound is rearranged by acid catalysts into 1,3-dimethyladamantane (DMA), indicating its reactive nature under certain conditions.
  • Pharmacological Applications :

    • Antiviral and Antiparkinsonian Properties: Adamantane derivatives, including 1-aminoadamantane (a related compound), are noted for their antiviral activity against influenza A viruses and use in the treatment of Parkinson's disease. This indicates the potential of this compound in similar applications (Spasov, Khamidova, Bugaeva, & Morozov, 2006).
  • Physical and Thermodynamic Properties :

    • Density, Viscosity, and Refractive Index: Studies on the physical properties of adamantane derivatives, including this compound, provide insights into their interaction and behavior in different environments, which is crucial for their application in high energy-density hydrocarbon fuels (Cao, Qin, Wu, Guo, Xu, & Fang, 2014).
  • Potential in Organic Chemistry :

    • Reactivity with Other Compounds: The reactivity of this compound with other organic compounds, such as bis(trialkylstannyl)ethynes, showcases its versatility in organic synthesis and potential in creating novel organic compounds (Wrackmeyer, Klimkina, Milius, & Bubnov, 2003).
  • Energy Applications :

    • High Energy-Density Fuels: Its properties suggest that this compound might be a potential component in new high energy-density hydrocarbon fuels.

Safety and Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 1-Ethyladamantane . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Properties

IUPAC Name

1-ethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHCCWEYOKFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335019
Record name 1-Ethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-69-4
Record name 1-Ethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The same experiment as described in 2th line from the bottom in Table 5 of Example 5 was carried out except that perhydroacenaphthene prepared by hydrogenation of acenaphthene was used in place of TMN. Conversion rate of perhydroacenaphthene was 75.4%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 33.0% and 47.1% of selectivity and at 24.9% and 35.0% of yield respectively. Moreover, when amounts of catalyst was increased from 2 g to 4 g, conversion rate of perhydroacenaphthene was 85.6%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 45.2% and 6.6% of selectivity and at 38.7% and 5.7% of yield respectively.
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Synthesis routes and methods II

Procedure details

The same experiment as described in 2th line from the bottom in Table 5 of Example 5 was carried out except that perhydroacenaphthene prepared by hydrogenation of acenaphthene was used in place of TMN. Conversion rate of perhydroacenaphthene was 75.4%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 33.0% and 47.1% of selectivity and at 24.9% and 35.0% of yield respectively. Moreover, when amounts of catalyst was increased from 2 g to 4 g, conversion rate of perhydroacenaphthene was 85.6%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 45.2% and 6.6% of selectivity and at 38.7% and 5.7% of yield respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reaction pathways of 1-ethyladamantane during anodic oxidation?

A1: The anodic oxidation of this compound can proceed through two main pathways: proton loss or fragmentation. In the presence of trifluoroacetic acid or acetonitrile, the initial step involves the formation of a charge-delocalized cation radical []. While simpler alkyladamantanes like this compound primarily undergo deprotonation from the cation radical, bulkier substituents on the adamantane cage can shift the reaction towards fragmentation of a carbon-carbon bond []. This competition is governed by the stability of the resulting carbocation, with fragmentation being favored when a tertiary carbocation can be formed.

Q2: How does this compound behave in binary mixtures with alcohols, and what insights do these mixtures provide about its potential applications?

A3: Studies on binary mixtures of this compound with 1-heptanol and cyclohexylmethanol provide valuable insights into its physicochemical properties and potential applications []. Measurements of density, viscosity, refractive index, and surface tension across different temperatures and compositions reveal deviations from ideal behavior []. These deviations, quantified through excess molar volume, viscosity deviation, molar refraction deviation, and surface tension deviation, highlight the presence of molecular interactions between this compound and the alcohols []. This data contributes to a fundamental understanding of adamantane derivatives as potential components in high energy-density hydrocarbon fuels [].

Q3: Has the catalytic oxidation of this compound been investigated, and what are the key findings?

A4: The catalytic oxidation of this compound has been studied using hydrogen peroxide as the oxidant and iron-pyridine complexes as catalysts []. This system utilizes atomic hydrogen generated by a palladium membrane to reduce iron in the catalytic complex []. Interestingly, oxidation occurs not only at the tertiary and secondary carbon atoms of the adamantane nucleus but also at the primary carbon atoms of the ethyl group []. Notably, alcohols are the major products of this reaction, exceeding the yield of ketones []. This selectivity towards alcohol formation highlights the potential for controlling the oxidation process through catalyst design and reaction conditions.

Q4: What analytical techniques are commonly employed to study this compound and related compounds?

A6: Analyzing this compound and similar compounds often relies on techniques such as gas chromatography-mass spectrometry (GC-MS). In the context of crude oil analysis, this method helps identify and quantify various diamondoids, including this compound []. Researchers utilize specific mass-to-charge ratios (m/z) to identify different diamondoid species within complex mixtures []. For example, the presence of this compound is typically indicated by a prominent peak at m/z 135 []. This analytical approach enables researchers to investigate the distribution and abundance of diamondoids in various samples, providing insights into geological processes and petroleum formation.

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